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molecular formula C8H8N2O3 B8687387 2-(Hydrazinecarbonyl)benzoic acid CAS No. 16437-59-5

2-(Hydrazinecarbonyl)benzoic acid

Cat. No. B8687387
M. Wt: 180.16 g/mol
InChI Key: VJEZYZLITKUTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653268B2

Procedure details

A solution of 2-[(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)-methyl]-isoindole-1,3-dione (1.536 g, 3.22 mmol) and anhydrous hydrazine (335 μL, 342 mg, 10.7 mmol) in EtOH (2 mL)/CH2Cl2 (12 mL) is stirred at rt overnight. The white precipitate formed (phthalic hydrazide) is filtered off and washed with CH2Cl2. The combined filtrate and washings are concentrated in vacuo, the residue is suspended in CDCl3 and filtered (0.45 μM pore size), and the filtrate is concentrated in vacuo to obtain the title compound as yellow foam, which is used for the next step without further purification. 1H NMR (CDCl3, 400 MHz) δ 2.4 (brs, 2H), 5.79 (s, 1H), 7.43-7.55 (m, 3H), 7.61 (dd, J=1.8, 8.6 Hz, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.86 (d, J=8.4 Hz, 1H), 8.06 (d, J=1.2 Hz, 1H), 8.10-8.15 (m, 2H), 8.19 (d, J=8.8 Hz, 1H), 8.31 (d, J=2.4 Hz, 1H), 8.60 (d, J=2.4 Hz, 1H). MS (ES+): m/z 347.0/349.0 (30/10) [MH+], 330.0/332.0 (18/6) [MH+-NH3]. HPLC: tR=2.1 min (MicromassZQ, polar—5 min).
Quantity
335 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C(C(C2C=C3C(C=CC(C4C=CC=CC=4)=N3)=CC=2)N2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]2=[O:19])=NC=CN=1.[NH2:36][NH2:37].C(Cl)Cl.CC[OH:43]>>[C:17]([NH:36][NH2:37])(=[O:18])[C:16]1[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:10]([OH:19])=[O:43]

Inputs

Step One
Name
Quantity
1.536 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)C(N1C(C2=CC=CC=C2C1=O)=O)C1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1
Name
Quantity
335 μL
Type
reactant
Smiles
NN
Name
Quantity
12 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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